molecular formula C9H9BN2O2 B13450314 (4-Methylquinazolin-6-yl)boronic acid

(4-Methylquinazolin-6-yl)boronic acid

Cat. No.: B13450314
M. Wt: 187.99 g/mol
InChI Key: JWAUIPAJBJRTRN-UHFFFAOYSA-N
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Description

(4-Methylquinazolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinazoline ring system, which is further substituted with a methyl group at the 4-position. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinazolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between an organoboron compound and an organic halide. The general procedure involves the reaction of 4-methylquinazoline with a boronic acid derivative under mild conditions, using a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: (4-Methylquinazolin-6-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic esters or boronic acids.

    Reduction: Formation of boranes.

    Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, boranes, and substituted quinazoline derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(4-Methylquinazolin-6-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of (4-Methylquinazolin-6-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the quinazoline ring, which enhances the reactivity of the boronic acid group .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • Quinazolin-6-ylboronic acid

Comparison: (4-Methylquinazolin-6-yl)boronic acid is unique due to the presence of both a quinazoline ring and a methyl group, which confer distinct electronic and steric properties. This makes it more reactive in certain coupling reactions compared to simpler boronic acids like phenylboronic acid. Additionally, the quinazoline ring provides a scaffold for further functionalization, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(4-methylquinazolin-6-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h2-5,13-14H,1H3

InChI Key

JWAUIPAJBJRTRN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=CN=C2C=C1)C)(O)O

Origin of Product

United States

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